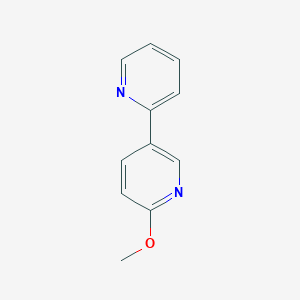
2-甲氧基-5-(吡啶-2-基)吡啶
概述
描述
Synthesis Analysis
The synthesis of compounds related to 2-Methoxy-5-(pyridin-2-yl)pyridine often involves multistep reactions including condensation, substitution, and cyclization processes. For example, a related compound was synthesized from 2,6-Dichloropyridine through a series of steps including substitution, nitration, ammoniation, oxidation, reduction, and cyclization, achieving a total yield of 40.2% (Guan Jin, 2010).
Molecular Structure Analysis
The molecular structure of compounds akin to 2-Methoxy-5-(pyridin-2-yl)pyridine is often determined using techniques such as X-ray diffraction. These structures are characterized by specific bond lengths, angles, and molecular conformations, which can influence their reactivity and interactions with other molecules. For instance, the structure of a similar compound was confirmed by X-ray single crystal analysis, revealing specific molecular dimensions and arrangements (P. Zugenmaier, 2013).
科学研究应用
染料合成: 使用弗里德兰德方法合成了甲氧基取代的 2,6-二(1,8-萘啶-2-基)吡啶,它们可用作金属配合物基染料的构建模块(Nakamura, Takase, & Oyama, 2019)。
配位化学: 2,6-双(吡唑基)吡啶和相关配体可用作通用的三联吡啶类似物,在生物传感和表现出不寻常自旋态跃迁的铁配合物中具有潜在应用(Halcrow, 2005)。
化学反应催化: 由(氨基)吡啶配体螯合的镍(ii)配合物可以催化乙烯低聚,主要生成乙烯二聚体(C4)和三聚体(C6)(Nyamato, Ojwach, & Akerman, 2016)。
荧光材料: 2-甲氧基-和 2-吗啉代吡啶等化合物在溶液和固态中显示出强烈的荧光,使其适用于基于荧光的各种技术(Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019)。
腐蚀抑制: 噻唑基吡啶衍生物已显示出作为低碳钢有效缓蚀剂的潜力(Chaitra, Mohana, & Tandon, 2016)。此外,吡啶衍生物已用于抑制盐酸环境中的腐蚀(Ansari, Quraishi, & Singh, 2015)。
药物应用: 含有吡啶结构的烷基脲基化合物已被开发为有效的 PI3K 抑制剂,表现出低毒性的抗癌剂潜力(Wang 等人,2015 年)。此外,某些吡啶衍生物已显示出作为过敏原引起的哮喘的治疗前景(Hutchinson 等人,2009 年)。
安全和危害
属性
IUPAC Name |
2-methoxy-5-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVJUCXZUHFRNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447623 | |
| Record name | 6'-Methoxy-[2,3']bipyridinyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(pyridin-2-YL)pyridine | |
CAS RN |
381725-49-1 | |
| Record name | 6'-Methoxy-[2,3']bipyridinyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6'-Methoxy-2,3'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane](/img/structure/B44732.png)
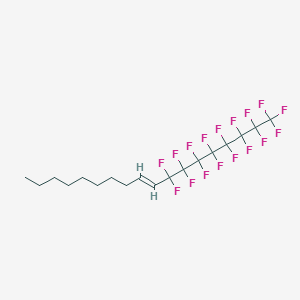
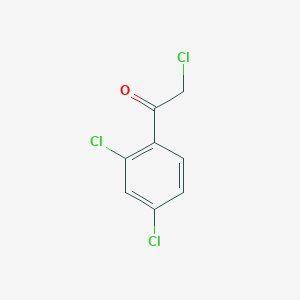
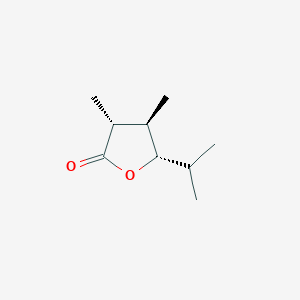
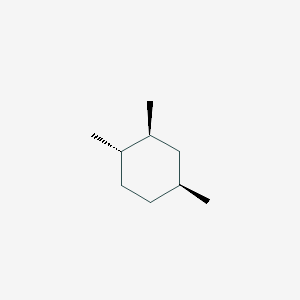
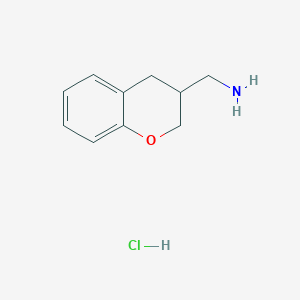

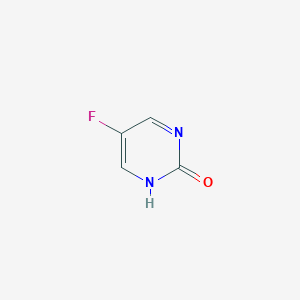
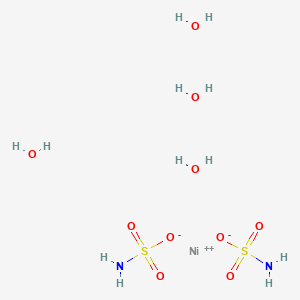
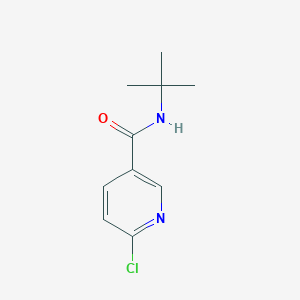
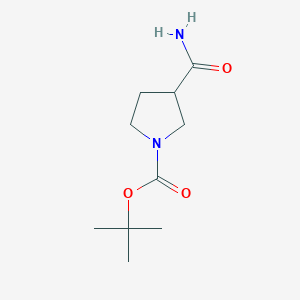
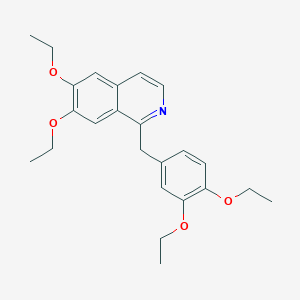
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)
![Des-[4,5-O-(1-methylethylidene)] Topiramate](/img/structure/B44763.png)